2-Hydroxyethyl 3-methylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-methylbutanoate typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-methylbutanoic acid.
Reduction: 2-Hydroxy-3-methylbutanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-Hydroxyethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: This compound is studied for its role in the metabolism of esters in living organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.
Industry: It is used as a flavoring agent in the food and beverage industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-methylbutanoate involves its interaction with enzymes that catalyze ester hydrolysis. These enzymes, such as esterases, break down the ester bond to release the corresponding alcohol and acid. This process is crucial in the metabolism of esters in living organisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-3-methylbutyrate
- Ethyl 2-hydroxyisovalerate
- Methyl 3-hydroxy-2-methylbutanoate
Uniqueness
2-Hydroxyethyl 3-methylbutanoate is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the food and beverage industry as a flavoring agent. Additionally, its presence in various wines and spirits highlights its importance in the study of aroma compounds in alcoholic beverages .
Properties
CAS No. |
33498-44-1 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-hydroxyethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)5-7(9)10-4-3-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ACMFZBFCYUCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCCO |
Origin of Product |
United States |
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